8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione
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Overview
Description
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to the purine core, which is further substituted with methyl and octyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable benzyl halide with piperazine in the presence of a base such as sodium hydride or potassium carbonate.
Substitution with Methyl and Octyl Groups: The methyl and octyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides (e.g., methyl iodide and octyl bromide) in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, benzyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities.
Biochemistry: The compound is used as a tool to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and other industrial products.
Mechanism of Action
The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- 7-((4-Benzylpiperazin-1-yl)methyl)-8-hydroxyquinolines
Uniqueness
8-(4-Benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione is unique due to its specific substitution pattern on the purine core, which imparts distinct physicochemical properties and biological activities. The presence of the benzylpiperazine moiety, along with the methyl and octyl groups, contributes to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-3-4-5-6-7-11-14-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-17-15-29(16-18-30)19-20-12-9-8-10-13-20/h8-10,12-13H,3-7,11,14-19H2,1-2H3,(H,27,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKLRGWNWWHDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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